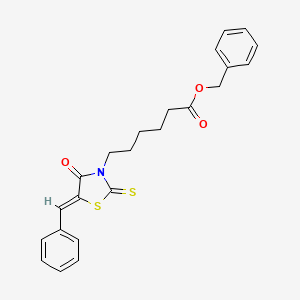

(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Description

(Z)-Benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a synthetic thiazolidinone derivative characterized by a benzylidene-substituted thiazolidinone core linked to a hexanoate ester group. The compound’s structure includes a conjugated benzylidene moiety at the 5-position of the thiazolidinone ring and a benzyl ester at the terminal hexanoate chain. The (Z)-stereochemistry of the benzylidene group is critical for molecular interactions, as geometric isomerism often influences binding affinity and pharmacological properties .

Propriétés

IUPAC Name |

benzyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S2/c25-21(27-17-19-12-6-2-7-13-19)14-8-3-9-15-24-22(26)20(29-23(24)28)16-18-10-4-1-5-11-18/h1-2,4-7,10-13,16H,3,8-9,14-15,17H2/b20-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDPOKNGWQUGJC-SILNSSARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves a multi-step process:

Formation of Thiazolidinone Core: The initial step involves the reaction of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an α-halo acid to form the thiazolidinone core.

Benzylidene Formation: The thiazolidinone core is then reacted with benzaldehyde under basic conditions to introduce the benzylidene moiety at the 5-position.

Esterification: Finally, the carboxylic acid group is esterified with benzyl alcohol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a thiazolidinone core combined with a benzylidene moiety, which contributes to its biological activities. The synthesis typically involves several steps:

- Formation of Thiazolidinone Core : The initial reaction involves an aldehyde and thiosemicarbazide to form a thiosemicarbazone, which then cyclizes with an α-halo acid.

- Benzylidene Formation : The thiazolidinone core is reacted with benzaldehyde under basic conditions to introduce the benzylidene group.

- Esterification : Finally, the carboxylic acid group is esterified with benzyl alcohol to yield the target compound .

Antimicrobial Properties

(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate exhibits significant antimicrobial activity against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus, including methicillin-resistant strains.

- Gram-negative bacteria : Inhibits growth of Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Demonstrates activity against several pathogenic fungal strains.

The mechanism of action is believed to involve the inhibition of essential bacterial protein synthesis, leading to cell death. Its structural features enhance binding affinity for bacterial targets, improving efficacy .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications:

- Induction of Apoptosis : It may induce programmed cell death through specific signaling pathways involved in cell proliferation.

- Targeting Cancer Cells : Studies indicate that it can inhibit tumor growth by interfering with cellular processes crucial for cancer cell survival.

Research suggests that this compound could be developed into a therapeutic agent for cancer treatment due to its ability to selectively target cancer cells while sparing normal cells .

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

Mécanisme D'action

The mechanism of action of (Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways and enzymes involved in cell proliferation.

Comparaison Avec Des Composés Similaires

Key Observations :

- Ester Groups: The benzyl ester in the target compound enhances lipophilicity compared to the dimethylaminoethyl analog, which may improve membrane permeability but reduce aqueous solubility .

Key Observations :

- Ester Group Impact: The dimethylaminoethyl analog’s weak activity (IC50 = 91,130 nM) against Plasmodium FabI highlights the importance of the ester group in target engagement. The benzyl ester in the target compound may exhibit different binding kinetics due to steric or electronic factors .

- Fluorination Effects : Fluorinated benzylidene analogs show enhanced bioactivity in anticancer assays, likely due to improved electronic interactions and metabolic stability .

Activité Biologique

(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive review of its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a benzylidene moiety. The synthesis typically involves several steps:

- Formation of Thiazolidinone Core : The initial reaction between an aldehyde and thiosemicarbazide forms a thiosemicarbazone, which cyclizes with an α-halo acid to yield the thiazolidinone core.

- Benzylidene Formation : The core is then reacted with benzaldehyde under basic conditions to introduce the benzylidene group.

- Esterification : Finally, the carboxylic acid group is esterified with benzyl alcohol to produce the target compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have reported its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus (including MRSA).

- Gram-negative bacteria : Including strains like Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Various pathogenic fungi have also shown susceptibility to this compound.

The mechanism of action is believed to involve the inhibition of essential bacterial protein synthesis, leading to cell death. The compound's structural features contribute to its binding affinity for bacterial targets, enhancing its antimicrobial efficacy .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The anticancer mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival. It appears to inhibit key enzymes involved in cancer cell metabolism, thus promoting programmed cell death .

Case Studies

Several studies have highlighted the biological activity of similar thiazolidinone derivatives, providing insights into structure-activity relationships (SAR):

These findings suggest that modifications in the benzylidene moiety can enhance biological activity, indicating a clear relationship between structure and efficacy.

Research Findings

Recent studies have explored various derivatives of thiazolidinones, revealing that:

- Compounds with electron-withdrawing groups on the benzyl ring often exhibit increased antimicrobial activity due to enhanced interaction with bacterial targets.

- Substitutions at specific positions on the aromatic rings can significantly affect both antimicrobial and anticancer activities.

For example, compounds featuring halogen substitutions showed improved potency against resistant strains of bacteria, while maintaining low cytotoxicity towards human cells .

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate?

The synthesis typically involves a condensation reaction between a thioxothiazolidinone core and a benzaldehyde derivative under basic conditions. For example:

- Step 1: React (4-oxo-2-thioxothiazolidin-3-yl)hexanoate with benzaldehyde derivatives in glacial acetic acid and sodium acetate as a base.

- Step 2: Reflux the mixture for 3–4 hours, followed by cooling, precipitation in water, and recrystallization from methanol .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): To verify stereochemistry (Z-configuration) and substituent positions (e.g., benzylidene group) .

- Infrared Spectroscopy (IR): Identifies functional groups like the thioxo (C=S) and carbonyl (C=O) stretches .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (Z)-isomer?

- Solvent Screening: Ethanol or methanol is preferred due to polarity effects on imine formation .

- Base Selection: Sodium acetate or potassium hydroxide enhances condensation efficiency .

- Time-Temperature Profiling: Reflux for 8–10 hours (monitored via TLC) maximizes product formation while minimizing side reactions .

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

Q. How is the compound’s stereochemical integrity maintained during synthesis?

- Z-Isomer Control: Use of aromatic aldehydes with electron-withdrawing groups promotes kinetic selectivity for the (Z)-configuration .

- Low-Temperature Quenching: Prevents isomerization during workup .

Methodological Challenges

Q. What experimental design considerations are critical for evaluating its pharmacokinetic properties?

Q. How are computational methods integrated to predict its biological targets?

- Molecular Docking: Use AutoDock Vina to screen against targets like PPAR-γ (diabetes) or topoisomerase II (anticancer) .

- ADMET Prediction: SwissADME or pkCSM models assess toxicity and bioavailability .

Data Interpretation and Validation

Q. How can conflicting cytotoxicity results between in vitro and in vivo models be addressed?

Q. What validation steps ensure reproducibility in enzyme inhibition assays?

- Positive Controls: Include known inhibitors (e.g., rosiglitazone for PPAR-γ assays) .

- Triplicate Runs: Statistical analysis (e.g., ANOVA) to confirm significance of IC50 values .

Advanced Characterization

Q. How is the compound’s stability under physiological conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.